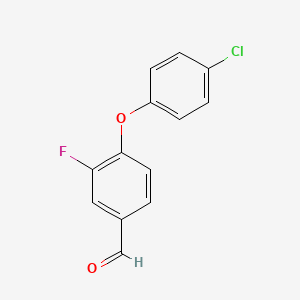

4-(4-Chlorophenoxy)-3-fluorobenzaldehyde

説明

Significance of Aryl Aldehydes in Advanced Organic Synthesis and Materials Science Research

Aryl aldehydes, organic compounds featuring an aldehyde group attached to an aromatic ring, are fundamental building blocks in the world of organic chemistry. wisdomlib.org Their importance stems from the reactivity of the aldehyde group, which readily participates in a wide array of chemical reactions. This reactivity makes them invaluable intermediates for assembling complex organic molecules. wikipedia.orgmsu.edu

In the realm of advanced organic synthesis, aryl aldehydes are crucial starting materials for a multitude of transformations. They are employed in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemimpex.comchemimpex.com Key reactions involving aryl aldehydes include the formation of Schiff bases, the Wittig reaction, and various condensation reactions like the Claisen-Schmidt condensation for preparing chalcones. wisdomlib.orgnih.gov The carbonyl carbon of the aldehyde is electrophilic, making it a prime target for nucleophilic attack, a foundational principle in carbon-carbon bond formation. ncert.nic.in This versatility establishes aryl aldehydes as cornerstone reagents for constructing the molecular skeletons of many biologically active compounds and functional materials. nih.gov

Within materials science, the utility of aryl aldehydes extends to the creation of novel polymers and resins. chemimpex.com Their ability to undergo polymerization and cross-linking reactions is harnessed to produce materials with enhanced thermal stability and specific chemical resistance. For instance, benzaldehyde (B42025) is a precursor in the synthesis of certain phenol-formaldehyde resins. ncert.nic.in The incorporation of functionalized aryl aldehydes allows for the precise tuning of the resulting material's properties.

Strategic Importance of Halogenated Phenoxy Moieties in Contemporary Molecular Design

In modern molecular design, particularly in medicinal chemistry, the incorporation of specific structural motifs is a key strategy for optimizing the biological activity and pharmacokinetic properties of a molecule. The halogenated phenoxy moiety is one such "privileged scaffold." nih.gov This structural unit consists of a phenyl ring linked via an ether oxygen to another aromatic ring that bears one or more halogen atoms (fluorine, chlorine, bromine, or iodine).

The strategic inclusion of halogens is a well-established tactic in drug discovery. dntb.gov.uaresearchgate.net Halogen atoms can profoundly influence a molecule's properties by altering its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netmdpi.com They can fill small hydrophobic pockets in protein active sites and, crucially, can participate in specific, directional non-covalent interactions known as halogen bonds. researchgate.netmdpi.comacs.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein backbone. mdpi.comacs.org This interaction is increasingly being exploited for the rational design of potent and selective inhibitors. acs.orgacs.org

The phenoxy group itself is a key component in many existing drugs, often providing a critical scaffold for π-π stacking interactions with aromatic residues in protein targets. nih.gov When combined, the halogenated phenoxy moiety offers a powerful tool for molecular architects to modulate electronic properties, conformation, and intermolecular interactions to achieve desired biological outcomes. This is exemplified in compounds like rafoxanide, an anthelmintic agent, which features a di-chlorinated phenoxy group. nih.gov

Research Rationale for In-Depth Investigation of 4-(4-Chlorophenoxy)-3-fluorobenzaldehyde

The rationale for a focused investigation into this compound emerges directly from the convergence of the principles outlined above. This molecule is a bespoke chemical entity that integrates the reactive potential of an aryl aldehyde with the strategic design elements of a halogenated phenoxy group.

The compound's structure is characterized by a benzaldehyde ring substituted with two distinct features: a fluorine atom at the 3-position and a 4-chlorophenoxy group at the 4-position. This specific arrangement presents several points of scientific interest:

Versatile Synthetic Intermediate: As an aryl aldehyde, it is a versatile precursor for a wide range of derivatives. The aldehyde can be transformed into alcohols, amines, imines, acids, or used in carbon-carbon bond-forming reactions to build more complex molecular architectures.

Potential for Novel Bioactivity: Its structural components are found in known bioactive molecules. For example, 4-fluoro-3-phenoxy-benzaldehyde is an intermediate for pyrethroid pesticides. google.com The combination of a fluoro-substituted ring and a chlorophenoxy moiety suggests that derivatives of this compound could be explored for applications in agrochemicals or pharmaceuticals. The electrophilic nature of the aldehyde, enhanced by the halogen substituents, makes it a valuable building block in organic synthesis. chemimpex.cominnospk.com

A thorough study of this compound is therefore justified by its potential to serve as a valuable building block for creating novel, functional molecules for a variety of applications.

Overview of Current Research Gaps and Opportunities Pertaining to the Compound's Chemical Behavior

Despite the clear rationale for its study, a survey of the scientific literature reveals a significant gap in knowledge specifically concerning this compound. While data exists for structurally related compounds such as 4-Chloro-3-fluorobenzaldehyde and 4-Fluorobenzaldehyde (B137897), dedicated research articles detailing the synthesis, reactivity, and application of the title compound are scarce. This lack of focused research presents numerous opportunities for investigation.

Key Research Gaps and Future Opportunities:

Synthesis and Characterization: There is a need for the development and optimization of high-yield synthetic routes to this compound. Following synthesis, a comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide foundational data on its molecular structure and properties.

Reactivity Profiling: A systematic exploration of the compound's chemical behavior is a major opportunity. This includes studying its participation in a range of canonical aldehyde reactions to understand how the specific substitution pattern influences reactivity and product distribution.

Exploration as a Synthetic Platform: The compound represents an untapped resource for synthetic chemists. A significant opportunity lies in using it as a starting material to generate libraries of novel compounds. These derivatives could then be screened for potential applications in medicinal chemistry, agrochemistry, or materials science.

Computational and Mechanistic Studies: Theoretical studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the compound's electronic structure, conformational preferences, and reaction mechanisms. Such studies could predict its potential for forming halogen bonds and guide the design of new derivatives with specific binding properties.

Materials Science Applications: Given the role of functional aldehydes in polymer chemistry, an investigation into the potential of this compound as a monomer or cross-linking agent for creating new functional polymers with tailored properties (e.g., thermal stability, refractive index, flame retardancy) is warranted.

In essence, this compound stands as a molecule of significant potential that is currently under-explored. Closing these research gaps will not only contribute to the fundamental understanding of this specific compound but could also unlock new avenues in the development of advanced materials and bioactive agents.

Data Tables of Related Compounds

Table 1: Physicochemical Properties of 4-Chloro-3-fluorobenzaldehyde chemimpex.cominnospk.com

| Property | Value |

| CAS Number | 5527-95-7 |

| Molecular Formula | C₇H₄ClFO |

| Molecular Weight | 158.56 g/mol |

| Appearance | White powder |

| Melting Point | 46-49 °C |

| Boiling Point | ~217.1 °C |

| Density | 1.336 g/cm³ |

Table 2: Physicochemical Properties of 4-Fluorobenzaldehyde chemicalbook.com

| Property | Value |

| CAS Number | 459-57-4 |

| Molecular Formula | C₇H₅FO |

| Molecular Weight | 124.11 g/mol |

| Appearance | Clear colorless to yellow liquid |

| Melting Point | -10 °C |

| Boiling Point | 181 °C |

| Density | 1.157 g/mL at 25 °C |

Structure

3D Structure

特性

CAS番号 |

1021233-25-9 |

|---|---|

分子式 |

C13H8ClFO2 |

分子量 |

250.65 g/mol |

IUPAC名 |

4-(4-chlorophenoxy)-3-fluorobenzaldehyde |

InChI |

InChI=1S/C13H8ClFO2/c14-10-2-4-11(5-3-10)17-13-6-1-9(8-16)7-12(13)15/h1-8H |

InChIキー |

ZNUWRHFXJLVYJY-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C=O)F)Cl |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 4 4 Chlorophenoxy 3 Fluorobenzaldehyde

Retrosynthetic Analysis and Key Synthetic Disconnections

Retrosynthetic analysis of 4-(4-Chlorophenoxy)-3-fluorobenzaldehyde reveals two primary disconnection points, leading to plausible synthetic strategies. The most apparent disconnection is at the diaryl ether linkage (C-O bond), suggesting a coupling reaction between a substituted phenol (B47542) and an aryl halide. A second key disconnection can be made at the C-C bond between the aromatic ring and the formyl group, pointing towards a formylation reaction of a pre-functionalized diaryl ether.

These disconnections give rise to the following primary synthetic approaches:

Formation of the Diaryl Ether Bond: This strategy involves the coupling of 4-chlorophenol (B41353) with a 3-fluoro-4-halobenzaldehyde derivative or the coupling of 3-fluoro-4-hydroxybenzaldehyde (B106929) with a 4-chlorohalobenzene.

Formylation of a Diaryl Ether Precursor: This approach begins with the synthesis of 4-(4-chlorophenoxy)-2-fluoro-1-halobenzene, followed by the introduction of the aldehyde functionality.

Classical Synthetic Routes and Their Mechanistic Considerations

Classical methods for the synthesis of this compound have traditionally relied on well-established coupling and formylation reactions.

Optimization of Ullmann or Buchwald-Hartwig Type Coupling Strategies for Phenoxy Ether Formation

The formation of the diaryl ether bond is a critical step in the synthesis of the target molecule. Both Ullmann and Buchwald-Hartwig coupling reactions are powerful tools for this transformation. rsc.org

Ullmann Condensation: The classical Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.org For the synthesis of this compound, this could involve the reaction of 3-fluoro-4-chlorobenzaldehyde with 4-chlorophenol in the presence of a copper catalyst and a base. wikipedia.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org Modern modifications have focused on the use of soluble copper catalysts with ligands to improve reaction efficiency and lower reaction temperatures. jsynthchem.com

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination has been adapted for the formation of C-O bonds, providing a milder alternative to the Ullmann condensation. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base to couple an aryl halide or triflate with an alcohol or phenol. jk-sci.com The synthesis of the target compound could be achieved by coupling 3-fluoro-4-bromobenzaldehyde with 4-chlorophenol using a palladium catalyst. The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphine ligands often being the most effective. jk-sci.com

| Coupling Strategy | Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Ullmann Condensation | Copper (e.g., CuI, Cu2O) with ligands (e.g., phenanthroline) | High temperatures (150-220 °C), polar solvents (e.g., DMF, NMP) | Lower cost of copper catalyst | Harsh reaction conditions, often requires stoichiometric copper |

| Buchwald-Hartwig C-O Coupling | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) with phosphine ligands (e.g., XPhos, SPhos) | Milder temperatures (80-120 °C), various solvents (e.g., toluene, dioxane) | Milder conditions, broader substrate scope | Higher cost of palladium and ligands, sensitivity to air and moisture |

Directed ortho-Metalation and Subsequent Formylation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This approach relies on a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position, creating a nucleophilic aryl anion that can then react with an electrophile. wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, a potential route involves the DoM of a precursor like 1-chloro-4-(3-fluorophenoxy)benzene. However, the directing ability of the phenoxy group is often weaker than other functional groups. A more viable strategy would involve a precursor with a stronger directing group, which is later converted to the desired functionality.

A more direct approach involves the ortho-lithiation of a suitable precursor followed by formylation. For instance, if one were to start with a precursor where the ether linkage is already formed, a directing group could be used to introduce the aldehyde at the desired position. The formylation step is typically achieved by quenching the aryllithium species with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). commonorganicchemistry.com

Multi-Step Conversions from Readily Available Precursors

The synthesis of this compound can also be accomplished through multi-step sequences starting from readily available materials. One common precursor is 4-fluorobenzaldehyde (B137897). patsnap.com A synthetic route could involve the nitration of 4-fluorobenzaldehyde, followed by nucleophilic aromatic substitution of the fluorine with 4-chlorophenoxide, and subsequent reduction of the nitro group to an amine, which can then be converted to the target aldehyde via a Sandmeyer-type reaction. Another approach could start with 3,4-dichloronitrobenzene, where the chlorine at the 4-position is selectively displaced by 4-chlorophenoxide, followed by reduction of the nitro group and subsequent conversion to the aldehyde. nih.gov

A plausible multi-step synthesis is outlined below:

Nitration: 4-Fluorotoluene can be nitrated to introduce a nitro group.

Nucleophilic Aromatic Substitution: The resulting nitro compound can undergo nucleophilic aromatic substitution with 4-chlorophenol to form the diaryl ether.

Oxidation: The methyl group can then be oxidized to an aldehyde.

Alternatively, starting from 4-chlorobenzaldehyde, a halogen exchange reaction could be employed to introduce the fluorine atom. google.com

Contemporary and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. researchgate.net

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. tandfonline.com In the synthesis of this compound, these principles can be applied through various strategies.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.com While specific biocatalytic routes for this particular diaryl ether may not be well-established, the broader field of biocatalysis is exploring enzymes for C-O bond formation.

Heterogeneous Catalysis: Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and reuse, which is a key principle of green chemistry. wikipedia.orgacs.org For the C-O coupling step, supported metal nanoparticles (e.g., copper or palladium on charcoal) can be employed. researchgate.net These catalysts can be easily separated from the reaction mixture by filtration, simplifying purification and reducing waste. rsc.orgresearchgate.net

Solvent-Free Reactions: Performing reactions without a solvent or in environmentally benign solvents like water is a cornerstone of green chemistry. acs.org Solvent-free aldol (B89426) condensations and other reactions have been successfully demonstrated. rsc.orgrsc.org For the synthesis of the target benzaldehyde (B42025), exploring solid-state reactions or reactions under microwave irradiation without a solvent could significantly reduce the environmental footprint of the process. researchgate.net

| Green Chemistry Approach | Description | Potential Application in Synthesis |

| Biocatalysis | Use of enzymes to catalyze reactions. | Enzymatic C-O bond formation to create the diaryl ether linkage. |

| Heterogeneous Catalysis | Catalyst is in a different phase than the reactants. | Use of supported copper or palladium catalysts for the Ullmann or Buchwald-Hartwig coupling, allowing for easy catalyst recycling. researchgate.net |

| Solvent-Free Reactions | Reactions conducted without a solvent. acs.org | Performing the coupling reaction under solvent-free conditions, potentially with microwave assistance, to reduce waste and energy consumption. researchgate.net |

Flow Chemistry Methodologies for Enhanced Reaction Efficiency and Scalability

Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering significant advantages over traditional batch processing, particularly for reactions like the synthesis of diaryl ethers which can be exothermic and require precise control. researchgate.netfigshare.com The application of flow chemistry to nucleophilic aromatic substitution (SNAr) and Ullmann-type couplings can lead to enhanced reaction efficiency, improved safety, and straightforward scalability. lpp-equipment.plmdpi.comnih.gov

In a potential flow synthesis of this compound, a solution of 3,4-difluorobenzaldehyde (B20872) and a solution of 4-chlorophenol with a base (e.g., potassium carbonate) would be pumped from separate reservoirs. These streams would converge in a T-mixer, initiating the reaction, and then pass through a heated packed-bed or coil reactor. nih.gov The superior heat and mass transfer in microreactors allows for rapid heating to the optimal reaction temperature and precise control, minimizing the formation of byproducts. nih.gov This enhanced control can lead to higher yields and purity compared to batch reactions. Furthermore, the scalability is simplified; to produce more product, the system is run for a longer duration rather than requiring larger, more hazardous batch reactors.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Inefficient, potential for localized hot spots | Highly efficient due to high surface-area-to-volume ratio |

| Temperature Control | Difficult to control precisely, thermal gradients | Precise and uniform temperature control |

| Reaction Time | Hours to days | Seconds to minutes |

| Scalability | Challenging, requires larger vessels and poses safety risks | Straightforward "scale-out" by running for longer times or in parallel |

| Safety | Risks associated with large volumes of reagents and exotherms | Inherently safer due to small reaction volumes at any given time |

| Yield & Purity | Often lower due to byproduct formation from poor control | Typically higher yields and purity due to precise reaction control |

Photochemical and Electrochemical Synthetic Transformations

Modern synthetic chemistry has increasingly turned to photochemical and electrochemical methods to drive reactions under mild conditions, often avoiding the need for harsh reagents or high temperatures.

Photochemical Synthesis: Visible-light photoredox catalysis represents a cutting-edge strategy for forming C-O bonds. organic-chemistry.orgorganicreactions.orgresearchgate.net In a hypothetical synthesis of this compound, a photocatalyst (like an iridium or ruthenium complex) absorbs visible light and becomes excited. This excited catalyst can then engage in single-electron transfer (SET) with a suitable precursor. For instance, the photocatalyst could oxidize 4-chlorophenoxide to a phenoxyl radical, which could then couple with an aryl radical generated from a derivative of 3-fluoro-4-halobenzaldehyde. nih.gov This approach allows the formation of the diaryl ether bond under exceptionally mild, room-temperature conditions, offering excellent functional group tolerance. acs.org

Electrochemical Synthesis: Electrochemistry provides another reagent-free method for activating substrates. The synthesis of diaryl ethers can be achieved through the oxidative coupling of phenols. wikipedia.orgnih.govacs.org In this approach, an electrochemical cell could be used to oxidize 4-chlorophenol at the anode, generating a reactive species that could then be coupled with an appropriate aromatic partner. rsc.org Alternatively, electrochemical methods can facilitate nucleophilic aromatic substitution (SNAr) reactions. Applying a current can promote the cleavage of C-O bonds in existing diaryl ethers for functionalization or, in a synthetic context, could be used to activate the aryl halide component toward nucleophilic attack by the phenoxide, potentially lowering the activation barrier compared to traditional thermal methods. rsc.org

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity: The synthesis of this compound is critically dependent on achieving the correct regiochemistry. The target molecule is formed by the coupling of the 4-chlorophenoxy group to the C4 position of the 3-fluorobenzaldehyde (B1666160) core. Stereochemical control is not applicable as the molecule is achiral.

The most probable synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 4-chlorophenoxide and an activated aryl halide, such as 3,4-difluorobenzaldehyde or 4-chloro-3-fluorobenzaldehyde. The regioselectivity of this reaction is governed by the electronic properties of the substituents on the benzaldehyde ring.

Activating Group: The aldehyde (-CHO) group is a powerful electron-withdrawing group. Through its mesomeric (-M) and inductive (-I) effects, it strongly deactivates the aromatic ring toward electrophilic attack but strongly activates it for nucleophilic attack, particularly at the ortho and para positions.

Directing Effects: In a 3,4-disubstituted benzaldehyde, the C4 position is para to the activating aldehyde group. The fluorine atom at C3, being highly electronegative, also activates the adjacent C4 position through its inductive effect (-I).

Therefore, the incoming 4-chlorophenoxide nucleophile will preferentially attack the C4 position, which is the most electron-deficient and activated site on the ring. The halogen at this position (fluorine or chlorine) will act as the leaving group. Computational studies on similar polyhalogenated aromatic compounds confirm that the site of nucleophilic attack is determined by factors including the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and the stability of the intermediate Meisenheimer complex, both of which favor substitution at the position activated by a strong para-directing electron-withdrawing group. wuxiapptec.comwuxiapptec.comresearchgate.net This inherent electronic bias ensures high regioselectivity in the formation of the desired diaryl ether linkage.

Comparative Analysis of Synthetic Efficiency, Yields, and Atom Economy

Let's compare two plausible routes to this compound: a traditional copper-catalyzed Ullmann condensation and a modern SNAr approach.

Route A: Nucleophilic Aromatic Substitution (SNAr) C₇H₃F₂O (3,4-Difluorobenzaldehyde) + C₆H₅ClO (4-Chlorophenol) + K₂CO₃ → C₁₃H₈ClFO₂ + KF + KHCO₃

Route B: Ullmann Condensation C₇H₄BrFO (4-Bromo-3-fluorobenzaldehyde) + C₆H₅ClO (4-Chlorophenol) --(Cu catalyst, Base)--> C₁₃H₈ClFO₂ + Byproducts

The SNAr reaction (Route A) is generally preferred for activated systems as it often proceeds under milder conditions than the classical Ullmann reaction and avoids the use of copper catalysts, which can be difficult to remove from the final product. organic-chemistry.orgacs.org Flow chemistry can further enhance the efficiency of SNAr reactions, often pushing yields higher than their batch counterparts. lpp-equipment.pl

| Metric | Route A (SNAr) | Route B (Ullmann) | Advanced Methods (Flow/Photoredox) |

|---|---|---|---|

| Typical Yield | Good to Excellent (70-95%) | Moderate to Good (50-85%) scielo.org.mx | Potentially >90% due to enhanced control and mild conditions |

| Reaction Conditions | Moderate Temp (80-150°C), Base | High Temp (150-220°C), Cu Catalyst, Base wikipedia.org | Room Temp to Moderate Temp, Catalyst (light/electricity) |

| Atom Economy* | ~61.1% | ~70.5% (assuming K₂CO₃ as base) | Similar to batch counterparts, dependent on reagents |

| Environmental Impact | Moderate (solvent, base waste) | Higher (copper waste, harsh conditions) | Lower (milder conditions, potential for less solvent) |

Note on Atom Economy Calculation (for Route A):

Investigation of Chemical Reactivity and Derivatization Pathways of 4 4 Chlorophenoxy 3 Fluorobenzaldehyde

Carbonyl Reactivity and Nucleophilic Additions

The aldehyde group is a primary center for reactivity, readily undergoing nucleophilic additions and condensation reactions. The presence of the electron-withdrawing fluorine atom ortho to the aldehyde can enhance the electrophilicity of the carbonyl carbon, potentially increasing reaction rates compared to unsubstituted benzaldehydes.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org This reaction is typically catalyzed by a weak base. wikipedia.org For 4-(4-chlorophenoxy)-3-fluorobenzaldehyde, this pathway allows for the formation of a carbon-carbon double bond, extending the conjugation of the aromatic system.

The reaction proceeds via the nucleophilic addition of a carbanion, generated from an active methylene (B1212753) compound, to the aldehyde's carbonyl group. wikipedia.org A variety of substrates with active methylene groups can be employed, leading to a diverse range of derivatives. For instance, reaction with malononitrile, often in the presence of a catalyst like piperidine, would yield 2-((4-(4-chlorophenoxy)-3-fluorophenyl)methylene)malononitrile. beilstein-journals.org Similarly, condensation with thiobarbituric acid in ethanol (B145695) can produce corresponding enone structures. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and a substrate containing a carboxylic acid, such as malonic acid, which results in condensation followed by decarboxylation. wikipedia.org

Table 1: Potential Knoevenagel Condensation Reactions

| Active Methylene Substrate | Catalyst/Conditions | Expected Product |

|---|---|---|

| Malononitrile | Piperidine, mechanochemical or solvent | 2-((4-(4-Chlorophenoxy)-3-fluorophenyl)methylene)malononitrile |

| Ethyl acetoacetate | Weak base (e.g., diethylamine) | Ethyl 2-acetyl-3-(4-(4-chlorophenoxy)-3-fluorophenyl)acrylate |

| Malonic acid | Pyridine (Doebner modification) | 3-(4-(4-Chlorophenoxy)-3-fluorophenyl)acrylic acid |

| Thiobarbituric acid | Piperidine, Ethanol | 5-((4-(4-Chlorophenoxy)-3-fluorophenyl)methylene)thiobarbituric acid |

Olefination reactions provide powerful methods for converting the carbonyl group of this compound into an alkene.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (phosphorane). udel.edu The reaction mechanism proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and a triphenylphosphine (B44618) oxide byproduct. udel.edu The stereochemistry of the resulting alkene is influenced by the nature of the ylide.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgconicet.gov.ar This method is renowned for its high stereoselectivity, typically producing the (E)-alkene with high preference, especially with aromatic aldehydes. wikipedia.orgorganic-chemistry.org The reaction is advantageous as the dialkylphosphate byproduct is water-soluble and easily removed. wikipedia.org Stabilized phosphonate (B1237965) carbanions are more nucleophilic and less basic than Wittig ylides, allowing for milder reaction conditions. wikipedia.org

The Peterson olefination utilizes an α-silyl carbanion as the nucleophile. wikipedia.org A key feature of this reaction is the formation of a β-hydroxysilane intermediate, which can sometimes be isolated. organic-chemistry.org This intermediate can then be eliminated under either acidic or basic conditions to yield the (Z)- or (E)-alkene, respectively, offering a degree of stereochemical control. wikipedia.org

Table 2: Comparison of Olefination Reactions

| Reaction | Key Reagent | Primary Product Type | Key Features |

|---|---|---|---|

| Wittig | Phosphorus ylide (e.g., Ph₃P=CHR) | Alkene | Versatile; stereoselectivity depends on ylide stability. udel.edu |

| Horner-Wadsworth-Emmons | Phosphonate carbanion (e.g., (EtO)₂P(O)CH⁻R) | Predominantly (E)-Alkene | High (E)-selectivity; water-soluble byproduct. wikipedia.orgresearchgate.net |

| Peterson | α-Silyl carbanion (e.g., Me₃SiCH⁻R) | (E)- or (Z)-Alkene | Stereochemical control via acidic or basic elimination of intermediate. wikipedia.orgorganic-chemistry.org |

The aldehyde functional group is a precursor for the synthesis of complex nitrogen-containing molecules through imine formation and reductive amination.

Imine formation (or Schiff base formation) occurs through the condensation of this compound with a primary amine. researchgate.net This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. google.com

Reductive amination is a highly effective method for forming amines. researchgate.net It can be performed as a one-pot reaction where the aldehyde and an amine are mixed in the presence of a reducing agent. organic-chemistry.org The imine is formed in situ and is immediately reduced to the corresponding amine. google.com Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly mild and selective reagent for this transformation, tolerating a wide range of functional groups. organic-chemistry.org This process can be used with primary and secondary amines to generate secondary and tertiary amines, respectively.

Table 3: Examples of Reductive Amination Products

| Amine Substrate | Reducing Agent | Expected Amine Product |

|---|---|---|

| Aniline (B41778) | NaBH(OAc)₃ | N-((4-(4-Chlorophenoxy)-3-fluorophenyl)methyl)aniline |

| Benzylamine | NaBH(OAc)₃ | N-Benzyl-1-(4-(4-chlorophenoxy)-3-fluorophenyl)methanamine |

| Morpholine | NaBH(OAc)₃ | 4-((4-(4-Chlorophenoxy)-3-fluorophenyl)methyl)morpholine |

| Ammonia (B1221849) (as ammonium (B1175870) acetate) | NaBH(OAc)₃ | (4-(4-Chlorophenoxy)-3-fluorophenyl)methanamine |

Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Rings

The two benzene rings of the molecule offer sites for substitution reactions, with the regiochemical outcome governed by the directing effects of the existing substituents.

The functionalization of the aromatic rings can be guided by the electronic properties of the substituents.

On the aldehyde-bearing ring: The aldehyde group is a deactivating, meta-directing group for electrophilic aromatic substitution (SEAr). The fluorine atom and the phenoxy group are both activating, ortho, para-directing groups. The outcome of an SEAr reaction would depend on the balance of these competing effects and the reaction conditions. More modern techniques, such as Directed ortho-Metalation (DoM) , offer superior regiocontrol. nih.govsemanticscholar.org In DoM, a directing group coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position, which can then be quenched with an electrophile. semanticscholar.org The phenoxy and fluoro groups could potentially act as directing groups in such transformations.

On the chlorophenyl ring: The chlorine atom is a deactivating, ortho, para-director for SEAr. The ether oxygen is an activating, ortho, para-director. Functionalization would likely occur at the positions ortho to the ether linkage, which are also meta to the chlorine.

Nucleophilic Aromatic Substitution (SNAr) is a plausible reaction pathway, particularly for the fluorine atom. nih.gov For an SNAr reaction to occur, the aromatic ring must be "activated" by at least one strong electron-withdrawing group, and there must be a good leaving group (typically a halogen). core.ac.uk

In this compound, the fluorine atom is positioned para to the strongly electron-withdrawing aldehyde group. This arrangement strongly activates the C-F bond towards nucleophilic attack. walisongo.ac.id Therefore, the fluorine atom can be displaced by a variety of nucleophiles, such as alkoxides, amines, or thiols, under basic conditions. researchgate.netmdpi.com The chlorine atom on the other ring lacks strong activation by an electron-withdrawing group in the ortho or para position and is thus significantly less susceptible to SNAr.

C-H activation represents a modern strategy for aromatic functionalization that avoids pre-functionalized starting materials. semanticscholar.org These reactions, often catalyzed by transition metals like palladium or rhodium, can selectively convert a C-H bond into a C-C or C-heteroatom bond. The regioselectivity is often controlled by a directing group. The aldehyde or ether oxygen in this compound could potentially serve as directing groups to functionalize specific C-H bonds on the aromatic rings.

Table 4: Potential SNAr Reactions at the Fluorine Position

| Nucleophile | Typical Conditions | Expected Product |

|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | DMSO or DMF, heat | 4-Methoxy-3-phenoxybenzaldehyde |

| Pyrrolidine | K₂CO₃, DMSO, heat | 4-(Pyrrolidin-1-yl)-3-phenoxybenzaldehyde |

| Sodium thiophenoxide (NaSPh) | DMF, heat | 4-(Phenylthio)-3-phenoxybenzaldehyde |

| Indole | KOH, DMSO, heat | 4-(1H-Indol-1-yl)-3-phenoxybenzaldehyde |

Oxidation and Reduction Chemistry of the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic chemistry, readily undergoing both oxidation and reduction to yield a variety of valuable derivatives.

The aldehyde moiety of this compound can be selectively oxidized to the corresponding carboxylic acid, 4-(4-chlorophenoxy)-3-fluorobenzoic acid. This transformation is a cornerstone of organic synthesis and can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and Pinnick oxidation conditions (sodium chlorite, NaClO₂) which are particularly mild and tolerant of other functional groups. Given the presence of the electron-rich diaryl ether, milder conditions like the Pinnick oxidation would be preferable to prevent potential side reactions on the aromatic rings.

The direct conversion of the aldehyde to esters or amides represents a more atom-economical approach than the traditional two-step sequence involving the isolation of the carboxylic acid.

Direct Esterification: Oxidative esterification can be accomplished by reacting the aldehyde with an alcohol in the presence of an oxidizing agent. N-Heterocyclic carbenes (NHCs) have emerged as effective catalysts for this transformation, often in conjunction with oxidants like manganese(IV) oxide. acs.org Another approach involves palladium catalysis, where the aldehyde is converted to the ester using an alcohol, with a simple substance like acetone (B3395972) acting as the terminal oxidant in a hydrogen transfer protocol. nih.gov

Direct Amidation: Similarly, direct oxidative amidation can be achieved by reacting the aldehyde with an amine. This can be catalyzed by various transition metals or proceed under metal-free conditions with specific activating reagents. researchgate.netnih.gov For instance, iridium-catalyzed C-H amidation has been developed for benzaldehydes, although this typically functionalizes the ortho C-H bond rather than the aldehyde itself. acs.org More direct methods often involve the in-situ generation of a reactive acyl species from the aldehyde, which is then trapped by the amine.

The table below summarizes potential reagents for the selective oxidation of this compound.

| Transformation | Reagent/Catalyst System | Product |

| Oxidation to Carboxylic Acid | Sodium Chlorite (NaClO₂) / 2-methyl-2-butene | 4-(4-Chlorophenoxy)-3-fluorobenzoic acid |

| Direct Oxidative Esterification | N-Heterocyclic Carbene (NHC) / MnO₂ / Alcohol (R-OH) | Alkyl 4-(4-chlorophenoxy)-3-fluorobenzoate |

| Direct Oxidative Amidation | Metal Catalyst / Oxidant / Amine (R₂NH) | N,N-Disubstituted-4-(4-chlorophenoxy)-3-fluorobenzamide |

The reduction of the aldehyde functionality provides access to the corresponding alcohol and, through reductive amination, to various amines.

Reduction to Alcohols: The reduction of this compound to [4-(4-chlorophenoxy)-3-fluorophenyl]methanol can be readily achieved with a variety of hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and selective reagent that will not affect the aryl halides or the ether linkage. orientjchem.org For even greater selectivity in the presence of more sensitive functional groups, other reagents like sodium cyanoborohydride (NaBH₃CN) could be employed. While the resulting alcohol is prochiral, a non-stereoselective reduction will yield a racemic mixture. Asymmetric reduction, to favor one enantiomer, would require the use of chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or transition metal catalysts with chiral ligands.

Stereoselective Reductive Amination: Reductive amination offers a direct route to amines from aldehydes. This reaction proceeds via the formation of an imine intermediate, which is then reduced in situ. A wide range of amines can be used, leading to primary, secondary, or tertiary amine products. For the synthesis of primary amines, ammonia or an ammonia equivalent would be used. acs.org The use of chiral catalysts or auxiliaries can render this process stereoselective, providing enantiomerically enriched amines. researchgate.netacs.orgnih.govacs.org Chiral phosphoric acids, for example, have been successfully used to catalyze the asymmetric reductive amination of aldehydes, yielding amines with high enantioselectivity. acs.org

The following table outlines potential pathways for the reduction of the aldehyde functionality.

| Reaction | Reagents | Product Type | Potential for Stereoselectivity |

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | Primary Alcohol | Low (without chiral reagents) |

| Asymmetric Reduction | Chiral Borane Catalyst (e.g., CBS reagent) | Enantioenriched Primary Alcohol | High |

| Reductive Amination | Amine (R₂NH), Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine | Possible with chiral amines or catalysts |

| Asymmetric Reductive Amination | Amine, Chiral Phosphoric Acid Catalyst, Hantzsch Ester | Enantioenriched Secondary Amine | High |

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of both a C-F and a C-Cl bond on the aromatic rings of this compound opens up possibilities for various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), or carbon-sulfur (C-S) bonds. A key consideration in these reactions is the relative reactivity of the C-Cl versus the C-F bond. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend C-I > C-Br > C-OTf > C-Cl >> C-F. This inherent difference in reactivity suggests that reactions can be directed selectively to the C-Cl bond, leaving the more inert C-F bond intact.

These palladium-catalyzed reactions are powerful tools for creating C-C bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester). Given the reactivity trend, a Suzuki-Miyaura reaction on this compound would be expected to occur selectively at the C-Cl bond on the chlorophenoxy ring. This would result in the formation of a biaryl structure, replacing the chlorine atom with the organic group from the boronic acid. nih.gov

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. Again, preferential reaction at the C-Cl bond is anticipated. buecher.delibretexts.orgorganic-chemistry.org The regioselectivity of the alkene addition is influenced by steric and electronic factors of both the alkene and the aryl halide.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne. libretexts.org Selective coupling at the C-Cl position is the expected outcome, yielding an arylalkyne. acs.orgacs.org

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. Similar to the other reactions, the greater reactivity of the C-Cl bond would direct the coupling to that position.

The following table illustrates the expected major products from these C-C coupling reactions.

| Reaction Name | Coupling Partner | Expected Site of Reaction | Product Structure Type |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | C-Cl | 4-(Aryl-phenoxy)-3-fluorobenzaldehyde |

| Heck | Alkene (R-CH=CH₂) | C-Cl | 4-(Styrenyl-phenoxy)-3-fluorobenzaldehyde |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-Cl | 4-(Alkynyl-phenoxy)-3-fluorobenzaldehyde |

| Stille | Organostannane (R-SnBu₃) | C-Cl | 4-(Aryl/Alkyl-phenoxy)-3-fluorobenzaldehyde |

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.orgyoutube.comyoutube.com This reaction, along with analogous couplings to form C-O and C-S bonds, would also be expected to proceed selectively at the more reactive C-Cl bond.

Buchwald-Hartwig Amination (C-N Coupling): Reaction with a primary or secondary amine under Buchwald-Hartwig conditions would replace the chlorine atom with the amino group.

C-O Coupling: Reaction with an alcohol or phenol (B47542) can form a new diaryl or alkyl aryl ether.

C-S Coupling: Reaction with a thiol can be used to synthesize aryl thioethers. wikipedia.org

Chemo-, Regio-, and Stereoselectivity Studies in Complex Reaction Systems

The multifunctional nature of this compound makes it an interesting substrate for studying selectivity in more complex systems.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In the context of cross-coupling, the primary chemoselective challenge is the differentiation between the C-Cl and C-F bonds. As established, palladium catalysis strongly favors oxidative addition to the C-Cl bond over the C-F bond. nih.gov Therefore, mono-functionalization at the chloro-substituted ring is the expected outcome under standard conditions. Achieving coupling at the C-F bond would require specialized catalysts or conditions known to activate this much stronger bond, and would likely require the C-Cl position to be either absent or already reacted. Another aspect of chemoselectivity would be the competition between reaction at the aryl halides and potential reactions involving the aldehyde. Standard cross-coupling conditions are generally tolerant of the aldehyde group.

Regioselectivity: This relates to the position at which a reaction occurs when multiple positions are available. For this compound, the main regiochemical question in cross-coupling is which of the two halogenated rings will react. The C-Cl bond is significantly more reactive than the C-F bond in palladium-catalyzed oxidative addition. researchgate.net Therefore, reactions are highly regioselective for the 4-chlorophenoxy ring. Within that ring, the chlorine is at the 4-position, so there is only one possible site for coupling.

Stereoselectivity: This becomes relevant in reactions that create a new stereocenter. As discussed in section 3.3.2, the reduction of the aldehyde can be made stereoselective to produce an enantioenriched alcohol. Similarly, reductive amination can be conducted asymmetrically to yield chiral amines. In Heck reactions, the stereochemistry of the resulting double bond is typically trans due to the mechanism of syn-addition followed by syn-elimination. buecher.de

Factors that can influence selectivity include:

Catalyst and Ligand: The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand can have a profound impact on reactivity and selectivity. Bulky, electron-rich ligands often promote the oxidative addition step and can influence which site reacts in more complex systems. nih.gov

Reaction Conditions: Temperature, solvent, and the choice of base can all be tuned to optimize for a desired selective transformation. For instance, lower temperatures might favor reaction at the most reactive site (C-Cl) while minimizing side reactions or reactions at less reactive sites.

Mechanistic Elucidation of Key Transformation Pathways through Kinetic and Isotopic Studies

Information regarding the mechanistic elucidation of key transformation pathways for this compound through kinetic and isotopic studies is not available in the reviewed scientific literature. Consequently, no data tables on kinetic parameters or isotopic effects for the reactions of this specific compound can be provided at this time.

Advanced Spectroscopic and Structural Elucidation of 4 4 Chlorophenoxy 3 Fluorobenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-(4-Chlorophenoxy)-3-fluorobenzaldehyde. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure of this compound by establishing correlations between different nuclei. youtube.comsdsu.edu While a complete experimental dataset for this specific molecule is not publicly available, a representative analysis can be constructed based on established principles and data from analogous structures. chemicalbook.comchemicalbook.comchemicalbook.com

First, the ¹H and ¹³C NMR spectra would be assigned. The ¹H spectrum is expected to show signals for the aldehyde proton and seven aromatic protons. The ¹³C spectrum would display signals for the aldehyde carbon and twelve aromatic carbons. Fluorine-carbon couplings would be observable in the ¹³C spectrum.

A hypothetical assignment of the chemical shifts is presented in the table below.

Interactive Table: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | C | - | ~156 (d, J ≈ 250 Hz) |

| 2 | CH | ~7.25 | ~118 (d, J ≈ 20 Hz) |

| 3 | C | - | ~145 (d, J ≈ 10 Hz) |

| 4 | CH | ~7.70 | ~128 (d, J ≈ 5 Hz) |

| 5 | CH | ~7.65 | ~115 (d, J ≈ 25 Hz) |

| 6 | C | - | ~135 |

| 7 (CHO) | CH | ~9.95 | ~190 (d, J ≈ 2 Hz) |

| 1' | C | - | ~155 |

| 2', 6' | CH | ~7.05 | ~122 |

| 3', 5' | CH | ~7.40 | ~130 |

| 4' | C | - | ~132 |

Note: 'd' denotes a doublet due to coupling with ¹⁹F. J represents the coupling constant in Hz.

Using these assignments, the following 2D NMR experiments would confirm the molecular structure:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. sdsu.edu For the benzaldehyde (B42025) ring, a cross-peak would be expected between the protons at C-4 and C-5. For the chlorophenoxy ring, a strong correlation would be seen between the protons at C-2' and C-3' (and C-6' and C-5'), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). youtube.com It would be used to definitively link each proton signal to its corresponding carbon signal in the table above (e.g., the proton at ~7.70 ppm to the carbon at ~128 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²J and ³J couplings), which is critical for connecting different parts of the molecule. youtube.com Key HMBC correlations would include:

The aldehyde proton (H-7) to the carbons C-4, C-5, and C-6, confirming its position.

The proton at C-2 to the ether-linked carbon C-3 and the aldehyde-bearing carbon C-4.

The protons at C-2' and C-6' to the ether-linked carbon C-1', connecting the chlorophenoxy ring to the rest of the molecule via the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. A NOESY spectrum could show a correlation between the aldehyde proton (H-7) and the aromatic proton at C-5, which would help to establish the orientation of the aldehyde group relative to the benzene (B151609) ring.

Solid-state NMR (ssNMR) is a powerful, non-destructive method for characterizing the structure of materials in their solid form, making it ideal for studying polymorphism. researchgate.neteuropeanpharmaceuticalreview.com Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. ssNMR can differentiate between polymorphs because the NMR chemical shifts are highly sensitive to the local electronic environment, which is influenced by crystal packing and intermolecular interactions. researchgate.netnih.gov

For this compound, ¹³C cross-polarization magic-angle spinning (CP-MAS) would be the most common ssNMR experiment. Different polymorphs would exhibit distinct sets of ¹³C chemical shifts. For example, a carbon atom involved in an intermolecular C-H···O or C-H···F hydrogen bond in one polymorph but not another would show a noticeable shift difference.

Interactive Table: Hypothetical ¹³C ssNMR Chemical Shifts for Two Polymorphs of this compound

| Carbon Atom | Polymorph A Shift (ppm) | Polymorph B Shift (ppm) | Shift Difference (Δδ, ppm) |

| C=O | 191.2 | 192.5 | 1.3 |

| C-Cl | 131.5 | 131.8 | 0.3 |

| C-F | 155.8 | 157.0 | 1.2 |

| C-O (Aryl) | 144.7 | 144.1 | -0.6 |

The differences in chemical shifts (Δδ) between Polymorph A and Polymorph B, particularly for the carbonyl and fluorine-bearing carbons, would provide a clear fingerprint to distinguish and quantify the two forms in a mixture. nih.gov

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted rotation. montana.edu For this compound, there are two primary rotational barriers of interest:

Rotation around the C-O bond of the diaryl ether linkage.

Rotation around the C-C bond connecting the aldehyde group to the aromatic ring.

At low temperatures, rotation around these bonds may be slow enough to allow for the observation of distinct conformers (rotamers). As the temperature is increased, the rate of rotation increases. This leads to a characteristic series of changes in the NMR spectrum: the signals for the different conformers broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures.

The rotational barrier can be calculated from the coalescence temperature (Tc) using the Eyring equation. nih.gov For diaryl ethers, these barriers can be significant if there are bulky ortho substituents. bris.ac.uk In this molecule, the fluorine atom ortho to the ether linkage could create a measurable barrier to rotation. Similarly, restricted rotation of the formyl group is a known phenomenon in ortho-substituted benzaldehydes. rsc.org

Interactive Table: Hypothetical Dynamic NMR Data and Calculated Rotational Barriers

| Rotational Process | Coalescing Protons | Coalescence Temp (Tc) (K) | Δν (Hz) | Rotational Barrier (ΔG‡) (kJ/mol) |

| Ar-O-Ar Rotation | H-2' and H-6' | 280 | 50 | ~58 |

| Ar-CHO Rotation | H-5 | 240 | 30 | ~50 |

This data indicates that by monitoring the temperature-dependent lineshapes of specific protons, the energy barriers for key conformational processes can be quantified, providing a deeper understanding of the molecule's dynamic behavior.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. When combined with tandem mass spectrometry (MS/MS), it is also a powerful tool for structural elucidation by analyzing fragmentation patterns.

In tandem mass spectrometry, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to piece together the molecular structure. The fragmentation of diaryl ethers, halogenated aromatic compounds, and aldehydes follows predictable pathways. libretexts.orgscribd.comyoutube.com

A plausible fragmentation pathway would involve initial cleavage at the ether linkage, which is a common fragmentation route for such compounds. scribd.com Other likely fragmentations include the loss of the formyl group (-CHO) or carbon monoxide (CO), and cleavage of the carbon-chlorine bond.

Interactive Table: Plausible HRMS/MS Fragments for this compound

| m/z (Calculated) | Elemental Formula | Proposed Structure/Loss |

| 250.0142 | C₁₃H₈³⁵ClFO₂ | Molecular Ion [M]⁺ |

| 249.0063 | C₁₃H₇³⁵ClFO₂ | [M-H]⁺ |

| 221.0187 | C₁₃H₈³⁵ClFO | [M-CHO]⁺ |

| 141.0031 | C₇H₄FO | [C₇H₄FO]⁺ (cleavage of ether C-O bond) |

| 128.0029 | C₆H₄³⁵ClO | [C₆H₄ClO]⁺ (cleavage of ether O-C bond) |

| 111.0084 | C₆H₄F | [C₆H₄F]⁺ (loss of CHO and ClOPh) |

| 111.9923 | C₆H₄³⁵Cl | [C₆H₄Cl]⁺ (loss of F-Ph-CHO) |

Analysis of these fragments allows for the confirmation of the connectivity of the two aromatic rings through an ether oxygen and the presence of the aldehyde, fluoro, and chloro substituents on their respective rings.

HRMS is essential for confirming the elemental composition of a compound. The calculated exact mass of this compound (C₁₃H₈ClFO₂) is 250.0142 for the ³⁵Cl isotope and 252.0113 for the ³⁷Cl isotope. An HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for this specific formula.

Furthermore, the presence of a chlorine atom provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M:M+2 peak ratio of roughly 3:1 in the mass spectrum for any fragment containing a single chlorine atom. acs.org This isotopic pattern is a powerful diagnostic tool for identifying chlorine-containing compounds. nih.gov

Interactive Table: Theoretical Isotope Distribution for the Molecular Ion [C₁₃H₈ClFO₂]⁺

| Ion | m/z (Calculated) | Relative Abundance (%) |

| [M]⁺ (with ³⁵Cl) | 250.0142 | 100.0 |

| [M+1]⁺ | 251.0176 | 14.2 |

| [M+2]⁺ (with ³⁷Cl) | 252.0113 | 32.0 |

| [M+3]⁺ | 253.0146 | 4.5 |

Observing this specific isotopic cluster, combined with the accurate mass measurement of the monoisotopic peak (m/z 250.0142), provides unambiguous confirmation of the elemental composition of this compound.

X-ray Crystallography for Absolute Structure Determination and Crystal Packing Analysis

The supramolecular architecture of crystalline this compound would be governed by a variety of non-covalent interactions. ias.ac.in The interplay of these forces dictates the crystal's stability and physical properties.

Halogen Bonding: The presence of both chlorine and fluorine atoms introduces the possibility of halogen bonding. nih.gov The chlorine atom, being more polarizable than fluorine, is a more likely halogen bond donor. rsc.org It could form C—Cl···O interactions with the aldehyde oxygen of an adjacent molecule. ijres.org The electrophilic region on the halogen atom (the σ-hole) would interact with the nucleophilic oxygen. rsc.org

π-π Stacking: The two aromatic rings (the fluorobenzaldehyde and the chlorophenoxy moieties) are prime candidates for π-π stacking interactions. mdpi.com These interactions, arising from the electrostatic interactions between the quadrupole moments of the aromatic rings, would likely involve offset or parallel-displaced arrangements to minimize repulsion. rsc.org Such stacking is a common feature in the crystal structures of aromatic compounds and contributes to the formation of columnar or layered structures. researchgate.net

The key conformational flexibility in this compound lies in the torsion angles around the ether linkage (C-O-C). Diaryl ethers can adopt various conformations due to rotation around the C-O bonds. nih.gov In the solid state, the molecule is expected to adopt a specific, low-energy conformation that allows for efficient crystal packing. This conformation would likely be non-planar, with the two aromatic rings twisted relative to each other to minimize steric hindrance. rsc.org The aldehyde group's orientation relative to the fluorinated benzene ring would also be fixed in the crystal lattice. ias.ac.in

Polymorphism: Like many organic molecules, this compound may exhibit polymorphism, the ability to exist in multiple crystalline forms with different molecular packing arrangements. mdpi.com Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature) and would differ in their physical properties. These distinct forms would display different arrangements of the intermolecular interactions described above.

Co-crystallization: Co-crystallization is a technique used to form a crystalline solid containing two or more different molecules in a stoichiometric ratio. researchgate.net this compound, with its hydrogen bond accepting aldehyde group, could be a suitable candidate for forming co-crystals with molecules that are strong hydrogen bond donors, such as carboxylic acids or phenols. iucr.org This could be a strategy to modify the physicochemical properties of the compound.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Isomer Distinction

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information based on the vibrational modes of the molecule's bonds.

The expected characteristic vibrational frequencies for this compound are summarized in the table below, based on data for analogous compounds. docbrown.infolibretexts.orglibretexts.orgresearchgate.netfiveable.melibretexts.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Aldehyde C-H | Stretch | 2850-2880 and 2750-2780 (doublet) | Weak |

| Aldehyde C=O | Stretch | 1690-1710 | 1690-1710 |

| Aromatic C-H | Stretch | 3030-3100 | Strong, 3030-3100 |

| Aromatic C=C | Stretch (in-ring) | 1450-1600 (multiple bands) | Strong, 1580-1610 |

| Diaryl Ether C-O-C | Asymmetric Stretch | 1210-1270 | Moderate |

| C-F Bond | Stretch | 1100-1250 | Moderate |

| C-Cl Bond | Stretch | 680-840 | Strong |

Interactive Data Table: Predicted Vibrational Frequencies

The strong C=O stretching band in the FT-IR spectrum around 1700 cm⁻¹ would be a clear indicator of the aldehyde group. libretexts.org The presence of conjugation with the aromatic ring typically lowers this frequency compared to aliphatic aldehydes. libretexts.org The characteristic doublet for the aldehyde C-H stretch would also be a key diagnostic feature. docbrown.info Aromatic C=C stretching vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org The C-O-C stretch of the diaryl ether is expected in the 1210-1270 cm⁻¹ region. fiveable.me The vibrations of the C-F and C-Cl bonds would be found in the lower frequency "fingerprint" region of the spectrum. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Cl bond. aip.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the substituted benzene rings. The presence of the aldehyde and phenoxy groups, along with the halogen substituents, influences the energies of these transitions.

The expected electronic transitions and their approximate absorption maxima (λmax) are outlined below.

| Transition | Chromophore | Expected λmax (nm) |

| π → π | Substituted Benzene Rings | 250 - 290 |

| n → π | Aldehyde Carbonyl Group | 310 - 340 |

Interactive Data Table: Predicted Electronic Transitions

The primary absorption is expected to be a strong band in the 250-290 nm range, corresponding to π → π* transitions within the aromatic systems. researchgate.net The aldehyde group's carbonyl oxygen has non-bonding electrons (n electrons), which can be excited to an anti-bonding π* orbital. This n → π* transition is symmetry-forbidden and thus results in a much weaker absorption band at a longer wavelength, typically between 310-340 nm. youtube.com The solvent used for analysis can influence the position of these peaks; polar solvents can cause a blue shift (to shorter wavelength) of the n → π* transition. youtube.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

This compound itself is an achiral molecule and therefore would not exhibit a signal in circular dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for studying chiral molecules. researchgate.net

However, it is conceivable to synthesize chiral derivatives of this compound. For instance, introducing a chiral center elsewhere in the molecule or creating atropisomers through steric hindrance to rotation around the C-O bonds of the diaryl ether could induce chirality. researchgate.netnih.gov Diaryl ethers with bulky substituents can exhibit stable atropisomers, which are enantiomers resulting from restricted rotation. rsc.org

If such a chiral derivative were synthesized, CD spectroscopy would be an invaluable tool for its stereochemical analysis. The CD spectrum would show positive or negative bands (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of these Cotton effects would be characteristic of the absolute configuration of the chiral centers or the axial chirality of the atropisomer. Such studies are crucial in fields like medicinal chemistry where the biological activity of a molecule is often dependent on its specific three-dimensional structure. Interestingly, some simple, achiral diaryl ethers have been shown to crystallize in chiral space groups, leading to optically active bulk samples, a phenomenon that could be investigated using solid-state CD spectroscopy. nih.gov

Computational Chemistry Investigations of 4 4 Chlorophenoxy 3 Fluorobenzaldehyde

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 4-(4-Chlorophenoxy)-3-fluorobenzaldehyde, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in optimizing the molecular geometry to its lowest energy state. This process reveals crucial information about bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenoxy ring, while the LUMO is likely to be centered on the electron-withdrawing benzaldehyde (B42025) moiety. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.70 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 2.15 |

| Global Hardness (η) | 2.35 |

| Chemical Potential (μ) | -4.50 |

| Global Electrophilicity Index (ω) | 4.31 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. mdpi.com

In this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the oxygen of the ether linkage, indicating these as primary sites for electrophilic interaction. Conversely, the hydrogen atom of the aldehyde group and the aromatic protons would exhibit positive potential, marking them as potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by examining the delocalization of electron density between filled and unfilled orbitals. conicet.gov.ar This analysis can quantify the strength of hyperconjugative interactions, which contribute to molecular stability. For this compound, NBO analysis can elucidate the interactions between the lone pairs of the oxygen and halogen atoms with the π-systems of the aromatic rings, as well as the delocalization of electron density from the phenoxy group to the benzaldehyde ring.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(2) O(ether) | π(Caromatic-Caromatic) | 25.8 |

| LP(3) Cl | π(Caromatic-Caromatic) | 8.5 |

| π(C=O) | π(Caromatic-Caromatic) | 15.2 |

| π(Caromatic-Caromatic) | π(C=O) | 12.7 |

E(2) represents the stabilization energy of the hyperconjugative interaction.

Conformer Search and Conformational Energy Landscape Analysis

The flexibility of the ether linkage in this compound allows for the existence of multiple conformers. A conformer search and subsequent analysis of the conformational energy landscape are crucial for identifying the most stable three-dimensional arrangement of the molecule. ufms.br This is typically achieved by systematically rotating the dihedral angles around the flexible bonds and calculating the energy of each resulting conformation.

The potential energy surface can be scanned by varying the dihedral angles C-O-C-C and C-C-C=O to identify all possible low-energy conformers. The relative energies of these conformers determine their population at a given temperature, with the global minimum energy conformer being the most abundant. This information is vital as the geometry of the most stable conformer is used for subsequent electronic structure and reactivity studies.

| Conformer | Dihedral Angle (C-O-C-C) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 125.4 | 0.00 |

| 2 | -55.8 | 1.85 |

| 3 | -123.2 | 2.50 |

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry can be employed to model potential reaction pathways for this compound, providing insights into reaction mechanisms and the energies associated with them. nih.gov This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate, and calculating the activation energies (Ea).

For instance, the reactivity of the aldehyde group, a key functional group in this molecule, can be investigated. A common reaction of aldehydes is nucleophilic addition. By modeling the addition of a nucleophile to the carbonyl carbon, the transition state for this reaction can be calculated. The activation energy provides a measure of the kinetic feasibility of the reaction. Comparing the activation energies for different potential reactions can help predict the most likely reaction pathway. mdpi.com

| Reaction Step | ΔE‡ (kcal/mol) |

|---|---|

| Nucleophilic Attack on Carbonyl Carbon | 15.5 |

| Protonation of the Alkoxide Intermediate | -5.2 |

ΔE‡ represents the activation energy.

Elucidation of Selectivity in Chemical Transformations

Computational chemistry offers profound insights into the selectivity of chemical reactions, a cornerstone of modern synthetic chemistry. By modeling reaction pathways and transition states, it is possible to predict both regioselectivity and stereoselectivity. For this compound, these predictions are guided by the electronic and steric influences of its constituent functional groups.

Regioselectivity: The benzaldehyde ring in this compound is activated towards electrophilic substitution and deactivated towards nucleophilic substitution. The positions for electrophilic attack are directed by the combined electronic effects of the fluorine, phenoxy, and aldehyde groups. Computational calculations of electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO) can pinpoint the most likely sites for electrophilic attack. For instance, the electron-donating character of the phenoxy group and the electron-withdrawing nature of the aldehyde and fluorine atoms create a nuanced electronic landscape. Density Functional Theory (DFT) calculations can be employed to determine the relative energies of the intermediates formed upon electrophilic attack at different positions on the aromatic ring, thus predicting the most favorable reaction pathway.

Stereoselectivity: The aldehyde functional group is a prochiral center, and its reactions, such as nucleophilic additions, can lead to the formation of chiral centers. nih.govresearchgate.netacademie-sciences.fr Computational modeling can predict the stereochemical outcome of such reactions by calculating the energies of the diastereomeric transition states. acs.org For the addition of a nucleophile to the carbonyl carbon of this compound, the facial selectivity is influenced by the steric hindrance and electronic interactions of the substituents on the aromatic ring. Models like the Felkin-Anh model, refined by computational analysis, can provide a qualitative prediction, while more sophisticated quantum mechanical calculations can offer quantitative predictions of the diastereomeric excess. academie-sciences.fr

To illustrate, a hypothetical nucleophilic addition reaction is considered in the table below, with predicted outcomes based on computational principles.

| Reaction Type | Predicted Selectivity | Computational Method | Key Influencing Factors |

| Electrophilic Aromatic Substitution | Favored at positions ortho and para to the phenoxy group, but deactivated by the aldehyde and fluorine. | DFT (B3LYP/6-31G*) | Electrostatic potential maps, Frontier Molecular Orbital analysis. |

| Nucleophilic Addition to Carbonyl | Facial selectivity influenced by the steric bulk of the chlorophenoxy group. | Transition State Theory, Felkin-Anh Model Analysis. | Steric hindrance, electronic effects of substituents. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

The molecule possesses several rotatable bonds, including the C-O ether linkage and the bond connecting the phenyl rings. MD simulations can explore the potential energy surface associated with the rotation around these bonds, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape changes over time and in response to its surroundings.

The choice of solvent can significantly impact the conformational preferences and reactivity of a molecule. scielo.brfrontiersin.orgrsc.orgnih.govglobal-sci.com MD simulations can explicitly model the interactions between this compound and different solvent molecules, such as water, methanol, or less polar organic solvents. researchgate.netnih.govrsc.org These simulations can quantify the extent of solvation and identify specific solvent-solute interactions, like hydrogen bonding to the aldehyde oxygen. The radial distribution function, for instance, can be calculated from an MD trajectory to show the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

The following table conceptualizes the type of data that could be obtained from MD simulations of this compound in different solvents.

| Solvent | Dominant Conformation (Dihedral Angle C-O-C-C) | Average Number of Solvent Molecules in First Solvation Shell | Key Solvent-Solute Interactions |

| Water | Twisted | ~25 | Hydrogen bonding to the aldehyde oxygen and ether oxygen. |

| Methanol | Twisted | ~20 | Hydrogen bonding to the aldehyde oxygen. |

| Chloroform | Extended | ~15 | Weaker dipole-dipole interactions. |

Quantitative Structure-Property Relationship (QSPR) Descriptors Calculation

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. nih.govacs.orgmdpi.comucdavis.edukaggle.comdergipark.org.tr By calculating a set of molecular descriptors for this compound, it is possible to predict various properties without the need for experimental measurements. researchgate.net

A wide range of descriptors can be calculated, falling into several categories:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Reflecting the electronic distribution, such as dipole moment and partial charges on atoms.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as the energies of the HOMO and LUMO.

These descriptors can be used to build QSPR models for properties like boiling point, melting point, solubility, and lipophilicity (logP). For instance, a multiple linear regression (MLR) model could be developed using a training set of similar benzaldehyde derivatives with known properties. nih.govacs.org

The table below presents a selection of QSPR descriptors that could be calculated for this compound and their expected influence on its properties, based on general QSPR principles and studies on related compounds. nih.govacs.org

| Descriptor Type | Descriptor Name | Calculated Value (Hypothetical) | Predicted Influence on Property |

| Electronic | Dipole Moment | ~3.5 D | Higher polarity, influencing solubility and intermolecular interactions. |

| Topological | Wiener Index | 1258 | Correlates with boiling point and viscosity. |

| Geometrical | Molecular Surface Area | ~250 Ų | Affects solubility and interaction potential. |

| Quantum-Chemical | HOMO-LUMO Gap | ~5.2 eV | Relates to chemical reactivity and stability. |

Supramolecular Chemistry and Non-Covalent Interaction Studies (e.g., Halogen Bonding, Hydrogen Bonding)

The arrangement of molecules in the solid state and their interactions in solution are governed by non-covalent interactions. For this compound, several types of non-covalent interactions are of interest, including halogen bonding and hydrogen bonding. Computational methods are instrumental in identifying and characterizing these weak yet crucial interactions. nih.govscispace.comresearchgate.net